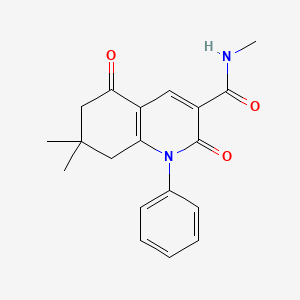

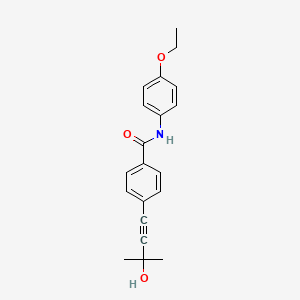

![molecular formula C11H10ClNO3 B5810225 7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5810225.png)

7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

Overview

Description

7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is a compound related to the broader class of spirooxindoles, which are known for their diverse biological activities and significance in organic chemistry. This compound, like others in its class, is characterized by the presence of a spiro linkage connecting a dioxane ring and an indole moiety.

Synthesis Analysis

Spirooxindoles such as 7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one are typically synthesized through multi-component reactions involving cycloaddition or functionalization steps. The synthesis can involve the three-component reaction of pyrrolidine, aromatic aldehydes, and 3-arylideneoxindolin-2-ones or related compounds. These reactions can afford functionalized spiro[indoline-3,1'-pyrrolizines] and related structures in good yields and with high diastereoselectivity, highlighting the synthetic versatility and efficiency in constructing complex spiro frameworks (Huang et al., 2019).

Molecular Structure Analysis

The molecular structure of spirooxindoles is often investigated through X-ray crystallography, revealing intricate details such as crystal packing, hydrogen bonding, and molecular conformations. The analysis of similar compounds has shown elaborate systems of molecular interactions stabilizing the crystal structure, providing insights into the 3D arrangement and chemical reactivity of these molecules (Sharma et al., 2021).

Scientific Research Applications

Colorimetric Detection Applications

A study by Pattaweepaiboon et al. (2020) discusses the use of a spirooxazine derivative, similar in structure to 7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, for colorimetric detection of specific cations like CH3Hg+ and Hg2+. This demonstrates the potential of such compounds in environmental monitoring and detection of hazardous substances (Pattaweepaiboon et al., 2020).

Synthesis and Structural Studies

Research by Huang et al. (2019) involves the synthesis of spiro compounds, similar to 7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, and their potential applications in the development of new molecules with possible medicinal properties. This indicates the role of such compounds in drug discovery and chemical synthesis (Huang et al., 2019).

Potential in Antimicrobial and Immunomodulatory Agents

A 2019 study by Salem et al. explored the synthesis of spiropyranindol-2-one derivatives and their evaluation as immunomodulatory agents and antimicrobial potential. This suggests that derivatives of 7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one could be important in the development of new antimicrobial agents (Salem et al., 2019).

Environmental Contaminant Degradation

A 2014 study by Sekar and DiChristina investigated the degradation of 1,4-dioxane, a compound structurally related to 7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, using a microbially driven Fenton reaction. This highlights the potential environmental applications of similar compounds in degrading environmental contaminants (Sekar & DiChristina, 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

7'-chlorospiro[1,3-dioxane-2,3'-1H-indole]-2'-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c12-8-4-1-3-7-9(8)13-10(14)11(7)15-5-2-6-16-11/h1,3-4H,2,5-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBNXQJMXRDIMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(C3=C(C(=CC=C3)Cl)NC2=O)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]morpholine](/img/structure/B5810153.png)

![4-methyl-N-{4-[(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B5810159.png)

![2-{4-[(4-chlorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B5810168.png)

![1-methyl-5-[(5-methyl-2-furyl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5810173.png)

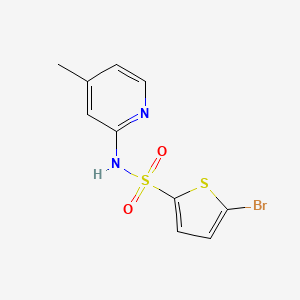

![N-[1,1-dimethyl-2-(2-pyridinylthio)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5810183.png)

![5-[(3-phenylpropanoyl)amino]isophthalic acid](/img/structure/B5810191.png)

![1H-indene-1,2,3-trione 2-[(4-hydroxyphenyl)hydrazone]](/img/structure/B5810196.png)

![1-[4-(benzyloxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B5810208.png)